1-(3-Fluoro-4-methoxyphenyl)-3-[[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl]urea
Description
1-(3-Fluoro-4-methoxyphenyl)-3-[[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl]urea is a complex organic compound characterized by its unique structure, which includes a fluorine atom, a methoxy group, and a trifluoromethyl group
Properties
IUPAC Name |
1-(3-fluoro-4-methoxyphenyl)-3-[[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F4N4O3/c1-22-8-3-2-6(4-7(8)13)18-11(21)17-5-9-19-10(20-23-9)12(14,15)16/h2-4H,5H2,1H3,(H2,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRPYBMBAJCJVGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)NCC2=NC(=NO2)C(F)(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F4N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluoro-4-methoxyphenyl)-3-[[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl]urea typically involves multiple steps, starting with the preparation of the core phenyl and oxadiazole components. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and cooling cycles to ensure proper formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that can handle large volumes of reactants. The process is optimized to maximize yield and minimize by-products. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of multiple functional groups makes it versatile in organic synthesis.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of alcohols.
Scientific Research Applications
1-(3-Fluoro-4-methoxyphenyl)-3-[[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl]urea has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.
Industry: Its unique properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the context in which the compound is used.
Comparison with Similar Compounds
1-(3-Fluoro-4-methoxyphenyl)-3-[[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl]urea is unique due to its specific combination of functional groups. Similar compounds include:
1-(3-Fluoro-4-methoxyphenyl)-3-urea: Lacks the trifluoromethyl group.
3-(Trifluoromethyl)-1,2,4-oxadiazole derivatives: Do not contain the phenyl group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
